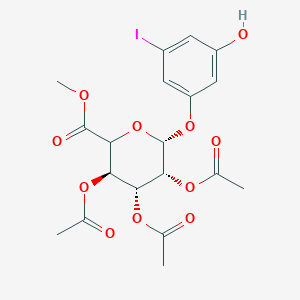

1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This section focuses on the broader category of organometallic compounds and silyl-protected derivatives, which are crucial in organic synthesis, particularly in the protection of hydroxyl groups and the stabilization of sensitive intermediates.

Synthesis Analysis

Compounds with tert-butyldimethylsilyl and benzyl protective groups are synthesized through reactions involving silylation and benzyl protection strategies. These methods are essential for creating compounds with enhanced reactivity and stability for further chemical transformations (Uhl et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds involving tert-butyldimethylsilyloxy groups and related derivatives often features significant steric hindrance, which can influence reactivity and stability. X-ray crystallography and NMR spectroscopy are common tools used for structural characterization, providing insights into the bonding arrangements and electronic properties of these molecules (Ried & Reiher, 1987).

Chemical Reactions and Properties

The reactivity of compounds containing tert-butyldimethylsilyloxy and benzyl groups is diverse, with applications ranging from polymerization catalysts to the synthesis of complex heterocycles. These compounds participate in various chemical reactions, including cationic polymerization and cycloadditions, demonstrating their versatility in organic synthesis (Hsueh, Huang, & Lin, 2002).

Scientific Research Applications

Steric Effects in Phosphorus Compounds

Research on sterically demanding ligands for the synthesis of compounds with phosphorus centers has been conducted. For example, Shah et al. (2000) investigated tetraarylphenyls as sterically encumbered ligands for phosphorus compounds, which could provide insights into the steric effects in similar compounds like 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Photochemical Isomerization

Matsuno et al. (2003) explored the photochemical isomerization of certain silyl-substituted compounds, which may offer parallels to the photochemical behavior of 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Matsuno, Ichinohe, & Sekiguchi, 2003).

Arylenecyclosiloxane-dimethylsiloxane Copolymers

Mukbaniani et al. (2003) investigated the synthesis of arylenecyclosiloxane-dimethylsiloxane copolymers, which could provide insights into similar siloxane-based compounds and their potential applications (Mukbaniani, Karchkhadze, Khananashvili, & Koiava, 2003).

Synthesis and Reactivity of Silyl-Substituted Compounds

Research by Oikawa et al. (2008) into the synthesis and reactivity of silyl-substituted compounds may provide relevant insights into the chemical behavior of 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000, particularly in the context of photochemical reactions (Oikawa, Nakata, Matsumoto, Kabe, & Sekiguchi, 2008).

Syntheses of Partially Etherified Derivatives

Fujita et al. (2004) conducted research on the selective syntheses of partially etherified derivatives, which may provide relevant chemical insights applicable to 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).

Tetrakis Fischer-Type Carbene Complexes

Research on Tetrakis Fischer-Type Carbene Complexes by Quast et al. (2000) might offer insights into similar complexes and reactions involving 1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 (Quast, Nieger, & Dötz, 2000).

properties

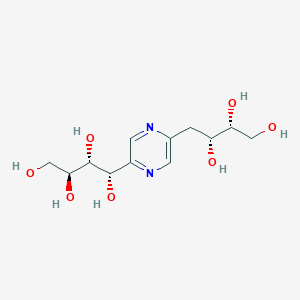

IUPAC Name |

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H151NO9Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-59-69-83(92)91-80(84(100-102(11,12)90(6,7)8)81(99-101(9,10)89(3,4)5)68-58-44-42-40-38-26-24-22-20-18-16-14-2)74-97-88-87(96-73-79-66-56-49-57-67-79)86(95-72-78-64-54-48-55-65-78)85(94-71-77-62-52-47-53-63-77)82(98-88)75-93-70-76-60-50-46-51-61-76/h46-57,60-67,80-82,84-88H,13-45,58-59,68-75H2,1-12H3,(H,91,92)/t80-,81+,82?,84-,85-,86?,87?,88-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJYBSPOJHWLRR-OATICKLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1C(C([C@H](C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H151NO9Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1447.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,4,6-Tetrakis-O-benzyl)-2,3-bis(tert-butyldimethylsilyloxy) KRN7000 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.